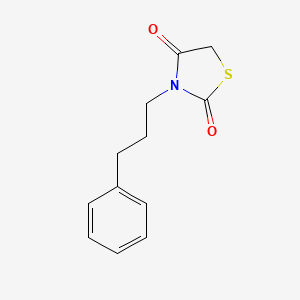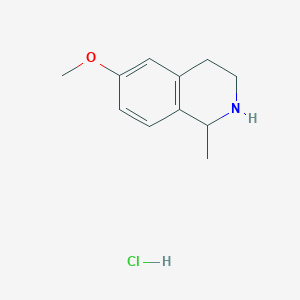
1,2,3,4-Tetrahydro-6-methoxy-1-methylisoquinoline hydrochloride
説明
1,2,3,4-Tetrahydro-6-methoxy-1-methylisoquinoline hydrochloride is a semi-synthetic hydrogenated ketone derivative of morphine . It has a molecular formula of CHNO, an average mass of 193.242 Da, and a monoisotopic mass of 193.110275 Da .
Synthesis Analysis
Two new strategies for the efficient synthesis of racemic 1,2,3,4-tetrahydroisoquinoline-3-phosphonic acid (Tic P) have been developed . The first strategy involves the electron-transfer reduction of the easily obtained α,β-dehydro phosphonophenylalanine followed by a Pictet–Spengler cyclization .Molecular Structure Analysis
The molecular structure of 1,2,3,4-Tetrahydro-6-methoxy-1-methylisoquinoline hydrochloride is derived from morphine in the modification of the hydroxyl group in the carbon 6 to a carbonyl and the absence of a double bond between the carbon 7 and 8 .科学的研究の応用
Biological Activities
1,2,3,4-Tetrahydroisoquinolines (THIQ) based natural and synthetic compounds, including the compound , exert diverse biological activities against various infective pathogens . This makes them valuable in the development of new drugs and treatments.
Neurodegenerative Disorders
These compounds have shown potential in combating neurodegenerative disorders . This opens up possibilities for their use in developing treatments for conditions like Alzheimer’s, Parkinson’s, and other similar diseases.
Neuroprotective Activity
It has been established through behavioral and biochemical studies that (R,S)-1MeTIQ demonstrates neuroprotective activity . This suggests potential applications in protecting the nervous system from damage or degeneration.
Antagonizing Behavioral and Biochemical Effects
(R,S)-1MeTIQ has been found to antagonize the behavioral and biochemical effects of dopaminergic neurodegeneration induced by numerous experimental neurotoxins . This could be useful in the development of treatments for conditions related to dopamine, such as Parkinson’s disease.
Potential Damage to Dopaminergic Neurons
Studies suggest that TIQ, in fact, produces some damage to dopaminergic neurons . This information is crucial in understanding the potential side effects and risks associated with the use of these compounds.
Effect on Desipramine-Induced Changes
The compound 1MeTIQ has been studied for its effect on desipramine-induced changes in the forced swimming test (FST) . This could have implications in understanding and treating conditions related to mood and behavior.
作用機序
Target of Action
It is known that 1,2,3,4-tetrahydroisoquinolines (thiqs), a class of compounds to which this compound belongs, have diverse biological activities against various infective pathogens and neurodegenerative disorders .
Mode of Action
It is known that 1-methyl-1,2,3,4-tetrahydroisoquinoline (1metiq), a related compound, acts as an antidopaminergic agent . This suggests that 6-Methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride might interact with dopamine receptors or other components of the dopaminergic system.
Biochemical Pathways
It is known that 1metiq, a related compound, affects dopamine catabolism . This suggests that 6-Methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride might also influence pathways related to dopamine metabolism.
特性
IUPAC Name |
6-methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO.ClH/c1-8-11-4-3-10(13-2)7-9(11)5-6-12-8;/h3-4,7-8,12H,5-6H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJZZVVJCAXPAQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=C(CCN1)C=C(C=C2)OC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride | |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

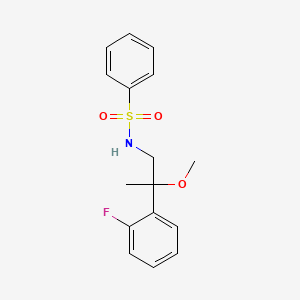
![N-(1,3-benzodioxol-5-ylmethyl)-1-[2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperidine-4-carboxamide](/img/structure/B2843156.png)
![1-[2-(Propan-2-yl)-1,3-thiazol-4-yl]ethan-1-amine dihydrochloride](/img/structure/B2843157.png)
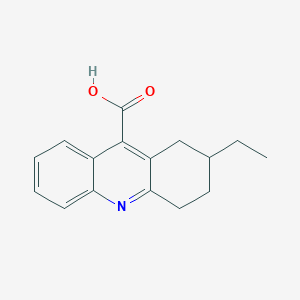
![N-(3-methoxypropyl)-1-{4-[(methylsulfonyl)amino]benzoyl}piperidine-3-carboxamide](/img/structure/B2843160.png)
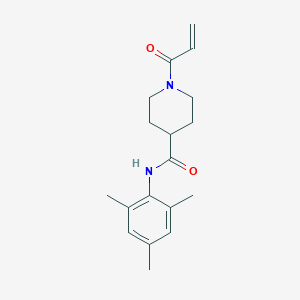
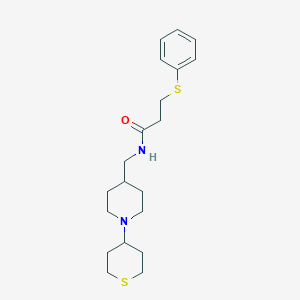
![1-butyl-2-[(E)-[(3-methylphenyl)methylidene]amino]-4,5-diphenyl-1H-pyrrole-3-carbonitrile](/img/structure/B2843165.png)
![2-{5-[(4-amino(5,6,7-trihydrocyclopenta[1,2-d]pyrimidino[4,5-b]thiophen-2-ylth io))methyl]-4-phenyl(1,2,4-triazol-3-ylthio)}-N-(4-sulfamoylphenyl)acetamide](/img/structure/B2843169.png)
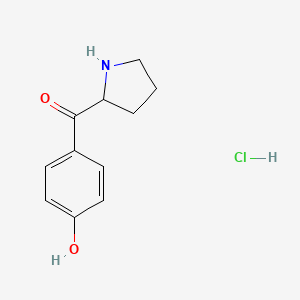
![Benzyl 2-[6-(4-fluorophenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate](/img/no-structure.png)
![4-chloro-2-{(E)-[(4-ethylbenzyl)imino]methyl}phenol](/img/structure/B2843175.png)
